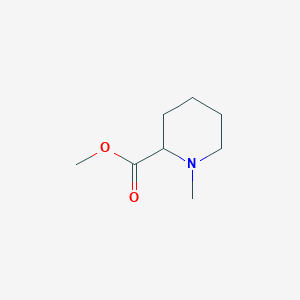

Methyl 1-methylpiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEGGKQFWJCIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513954 | |

| Record name | Methyl 1-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-74-0 | |

| Record name | Methyl 1-methylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpiperidine-2-carboxylate is a key chemical intermediate, finding significant application in the synthesis of a variety of pharmaceutical agents. Its piperidine scaffold is a common motif in compounds targeting the central nervous system, including analgesics and antidepressants.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols and quantitative data. The strategic importance of this molecule as a building block in drug discovery and development is also discussed.

Introduction

The piperidine ring is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[2] The specific substitution pattern of Methyl 1-methylpiperidine-2-carboxylate, with a methyl group on the nitrogen and a methyl ester at the 2-position, makes it a versatile precursor for creating more complex molecules with tailored biological activities.[1][3] This guide will focus on the two most prevalent and practical methods for its synthesis: the esterification of 1-methylpiperidine-2-carboxylic acid and the N-methylation of methyl pipecolinate.

Synthetic Routes

Two principal synthetic strategies are commonly employed for the preparation of Methyl 1-methylpiperidine-2-carboxylate.

Route 1: Esterification of 1-Methylpiperidine-2-carboxylic Acid

This approach involves the direct conversion of the carboxylic acid to its corresponding methyl ester. A highly effective method for this transformation is the use of thionyl chloride in methanol. This reagent combination facilitates the in-situ formation of the acyl chloride, which is then readily esterified by methanol.[4][5]

Route 2: N-Methylation of Methyl Pipecolinate

In this alternative route, the commercially available methyl pipecolinate is N-methylated to yield the final product. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[6][7] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[6][8]

Experimental Protocols

Route 1: Esterification of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride

This protocol is adapted from established procedures for similar piperidine carboxylates.

Materials:

-

1-Methylpiperidine-2-carboxylic acid hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-methylpiperidine-2-carboxylic acid hydrochloride (1.0 mole) in anhydrous methanol (8-10 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice-salt bath to -10 °C.

-

Thionyl chloride (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete (approximately 1 hour), the cooling bath is removed, and the reaction mixture is allowed to warm to 40 °C.

-

The mixture is maintained at 40 °C for 2 hours to ensure the completion of the reaction.

-

The solution is then cooled to room temperature and the pH is carefully adjusted to approximately 8 with a saturated aqueous solution of sodium carbonate.

-

The product is extracted from the aqueous mixture with dichloromethane (3 x 150 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Methyl 1-methylpiperidine-2-carboxylate as a liquid.

Route 2: N-Methylation of Methyl Pipecolinate via Eschweiler-Clarke Reaction

Materials:

-

Methyl pipecolinate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add methyl pipecolinate (1.0 mole), formaldehyde (2.2 equivalents), and formic acid (2.2 equivalents).

-

The reaction mixture is heated to reflux (approximately 100 °C) for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, the mixture is carefully made alkaline (pH > 9) by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether or dichloromethane (3 x 100 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to afford the crude product.

-

Purification can be achieved by vacuum distillation to yield pure Methyl 1-methylpiperidine-2-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic routes.

| Parameter | Route 1: Esterification | Route 2: N-Methylation |

| Starting Material | 1-Methylpiperidine-2-carboxylic acid HCl | Methyl pipecolinate |

| Key Reagents | Thionyl chloride, Methanol | Formaldehyde, Formic acid |

| Reaction Time | 3 - 4 hours | 6 - 12 hours |

| Reaction Temperature | -10 °C to 40 °C | Reflux (~100 °C) |

| Typical Yield | 85 - 95% | 80 - 90% |

| Purification Method | Extraction, Solvent Evaporation | Extraction, Vacuum Distillation |

Mandatory Visualizations

Synthetic Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 1-methylpiperidine-2-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-methylpiperidine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, outlines detailed experimental protocols for its synthesis, and presents key information in a structured format for ease of reference and comparison.

Chemical and Physical Properties

Methyl 1-methylpiperidine-2-carboxylate is a substituted piperidine derivative with the CAS number 1690-74-0.[1] It is typically encountered as a light yellow liquid. While extensive experimental data for this specific compound is not widely published, a combination of computed data and information from closely related compounds allows for a detailed characterization.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 1690-74-0 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | methyl 1-methylpiperidine-2-carboxylate | [1] |

| Synonyms | 1-methyl-piperidine-2-carboxylic acid methyl ester, 2-Piperidinecarboxylic acid, 1-methyl-, methyl ester | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 157.110278721 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Table 3: Experimental and Estimated Physical Properties

| Property | Value | Notes | Source |

| Physical State | Light yellow liquid | ||

| Boiling Point | 85-90 °C | Data for the related compound Methyl piperidine-4-carboxylate. | [2] |

| Density | 1.06 g/mL | Data for the related compound Methyl piperidine-4-carboxylate. | [2] |

| Solubility | Slightly soluble in water | Data for the related compound Methyl piperidine-4-carboxylate. | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR spectra would show characteristic peaks for the N-methyl group, the methyl ester, and the piperidine ring protons and carbons. For comparison, the spectral data for the related compound N-Methylpiperidine is presented.

-

¹H NMR of N-Methylpiperidine (in CDCl₃):

-

δ 2.33 (s, 3H, N-CH₃)

-

δ 2.23 (m, 4H, piperidine CH₂)

-

δ 1.59-1.48 (m, 6H, piperidine CH₂)[3]

-

-

¹³C NMR of N-Methylpiperidine (in CDCl₃):

-

Characteristic peaks for the piperidine ring carbons and the N-methyl carbon would be expected.[4]

-

Mass Spectrometry (MS)

The mass spectrum of Methyl 1-methylpiperidine-2-carboxylate would be expected to show a molecular ion peak corresponding to its molecular weight (157.21 g/mol ). PubChem indicates the availability of GC-MS data for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the absence of N-H stretching bands (as it is a tertiary amine) and the presence of a strong C=O stretching band for the ester group, typically in the range of 1735-1750 cm⁻¹.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of Methyl 1-methylpiperidine-2-carboxylate are not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be achieved through the N-methylation of its precursor, methyl piperidine-2-carboxylate, via the Eschweiler-Clarke reaction.

Synthesis of Methyl 1-methylpiperidine-2-carboxylate via Eschweiler-Clarke Reaction

This protocol describes the methylation of a secondary amine using formaldehyde and formic acid.[6][7]

Materials:

-

Methyl piperidine-2-carboxylate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl piperidine-2-carboxylate (1 equivalent).

-

Add formic acid (2-3 equivalents) and formaldehyde solution (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 1-methylpiperidine-2-carboxylate.

Visualizations

Chemical Structure

References

- 1. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]

- 4. N-Methylpiperidine(626-67-5) 13C NMR [m.chemicalbook.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

Spectroscopic Profile of Methyl 1-methylpiperidine-2-carboxylate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 1-methylpiperidine-2-carboxylate (CAS No: 1690-74-0), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents a detailed analysis using data from a closely related and well-characterized analogue, Methyl piperidine-2-carboxylate . This information serves as a valuable reference for the structural elucidation and characterization of similar N-methylated piperidine derivatives. The guide details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular format for ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the representative compound, Methyl piperidine-2-carboxylate. These values provide a foundational understanding of the expected spectral characteristics of Methyl 1-methylpiperidine-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data for Methyl piperidine-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.70 | s | -OCH₃ |

| 3.41 – 3.29 | broad m | H-2 |

| 3.08 – 2.98 | broad m | H-6 (eq) |

| 2.67 – 2.56 | broad m | H-6 (ax) |

| 2.06 – 1.93 | broad m | H-3 (eq) |

| 1.85 – 1.73 | broad m | H-5 (eq) |

| 1.67 – 1.55 | broad m | H-4 (ax) |

| 1.54 – 1.32 | broad m | H-3 (ax), H-4 (eq), H-5 (ax) |

Solvent: CDCl₃, Reference: TMS at 0 ppm[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl piperidine-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 174.16 | C=O |

| 57.88 | C-2 |

| 51.78 | -OCH₃ |

| 44.67 | C-6 |

| 28.47 | C-3 |

| 24.56 | C-5 |

| 23.05 | C-4 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[1]

Table 3: Key IR Absorption Bands for a Representative Piperidine Carboxylate Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Note: This is representative data for a piperidine carboxylate derivative. The N-methyl group in the target compound would likely show a C-H stretch around 2780 cm⁻¹.

Table 4: Mass Spectrometry Data for a Representative Piperidine Carboxylate Derivative

| m/z | Interpretation |

| 157 | [M]⁺ (for Methyl 1-methylpiperidine-2-carboxylate) |

| 142 | [M - CH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 84 | Piperidine ring fragment |

Note: This is a predicted fragmentation pattern for Methyl 1-methylpiperidine-2-carboxylate based on typical fragmentation of similar structures.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz or 125 MHz, respectively. Proton-decoupled spectra are obtained using a spectral width of 200-220 ppm. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. The GC is equipped with a capillary column suitable for the analysis of volatile and semi-volatile organic compounds. The separated analyte is then ionized using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass range of, for example, 40-400 amu.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Methyl 1-methylpiperidine-2-carboxylate.

References

An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylpiperidine-2-carboxylate, a key intermediate in organic synthesis. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Structure

Methyl 1-methylpiperidine-2-carboxylate is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. In this compound, the nitrogen atom is substituted with a methyl group at the 1-position, and a methyl ester group is attached at the 2-position.

-

Molecular Formula: C₈H₁₅NO₂[1]

-

IUPAC Name: methyl 1-methylpiperidine-2-carboxylate[1]

-

Synonyms: 1-methyl-piperidine-2-carboxylic acid methyl ester, 2-Piperidinecarboxylic acid, 1-methyl-, methyl ester[1]

The chemical structure can be represented by the following SMILES string: CN1CCCCC1C(=O)OC[1]

Physicochemical Properties

A summary of the key quantitative data for Methyl 1-methylpiperidine-2-carboxylate is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 157.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 157.110278721 Da | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 157.110278721 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 147 | PubChem |

| Physical Description | Light yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD. |

Experimental Protocols

The synthesis of Methyl 1-methylpiperidine-2-carboxylate can be achieved through various routes. A common method involves the N-methylation of a piperidine-2-carboxylic acid derivative, followed by esterification. An illustrative experimental protocol for a similar compound, which can be adapted, is detailed below.

Synthesis of Methyl 1-methylpiperidine-4-carboxylate (Illustrative Protocol) [3]

This protocol describes the synthesis of the 4-carboxylate isomer and provides a practical example of the chemical transformations involved.

Materials:

-

1-methylisonipecotic acid hydrochloride (1 mol)

-

Methanol (350 mL, 8 equivalents)

-

Thionyl chloride (1.55 equivalents)

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared in a suitable reaction vessel.

-

The solution is cooled to -10°C using an ice-salt bath.

-

Thionyl chloride is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.

-

After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40°C.

-

The reaction is held at 40°C for 2 hours.

-

The solution is then neutralized to a pH of approximately 8 with the addition of sodium carbonate.

-

The product is extracted from the aqueous solution using methylene chloride.

-

The organic layer (methylene chloride solution) is dried over an appropriate drying agent.

-

The solvent is removed by evaporation to yield the final product, Methyl 1-methylpiperidine-4-carboxylate, as a clear liquid.

Expected Yield: 87%[3]

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of Methyl 1-methylpiperidine-2-carboxylate, highlighting the key steps of N-methylation and esterification.

Caption: Generalized synthesis workflow for Methyl 1-methylpiperidine-2-carboxylate.

References

Unveiling the Potential Biological Activity of Methyl 1-methylpiperidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpiperidine-2-carboxylate is a heterocyclic compound belonging to the piperidine class of molecules. While primarily utilized as a synthetic intermediate in organic chemistry, its structural similarity to known bioactive molecules, particularly those acting on the central nervous system, suggests a potential for unexplored biological activity. This technical guide provides a comprehensive overview of the theoretical biological landscape of Methyl 1-methylpiperidine-2-carboxylate, drawing inferences from structurally related compounds. It details potential biological targets, proposes experimental protocols for activity screening, and outlines possible signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this and similar piperidine derivatives.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with various biological targets. Methyl 1-methylpiperidine-2-carboxylate, a simple derivative of N-methylpipecolic acid, has been cataloged primarily as a building block in chemical synthesis. However, a thorough examination of its structural features in the context of known pharmacophores reveals a compelling case for investigating its own biological properties.

This guide will explore the potential biological activities of Methyl 1-methylpiperidine-2-carboxylate by examining the established pharmacology of structurally analogous compounds. The primary focus will be on its potential as a modulator of cholinergic neurotransmission, given its relationship to the natural alkaloid arecoline. Furthermore, other potential targets for piperidine derivatives, such as sigma receptors and neurotransmitter transporters, will be considered.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-methylpiperidine-2-carboxylate is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |

| CAS Number | 1690-74-0 | --INVALID-LINK-- |

| Appearance | Light yellow liquid | --INVALID-LINK-- |

| LogP (calculated) | 1.1 | --INVALID-LINK-- |

Potential Biological Activities Based on Structural Analogy

Due to the lack of direct experimental data on the biological activity of Methyl 1-methylpiperidine-2-carboxylate, this section will extrapolate potential activities based on structurally related compounds.

Cholinergic System Modulation

The most compelling hypothesis for the biological activity of Methyl 1-methylpiperidine-2-carboxylate stems from its structural similarity to arecoline , a natural alkaloid found in the areca nut. Arecoline is a partial agonist at both muscarinic and nicotinic acetylcholine receptors.

Table 2: Comparison of Methyl 1-methylpiperidine-2-carboxylate and Arecoline

| Feature | Methyl 1-methylpiperidine-2-carboxylate | Arecoline |

| Core Structure | Saturated piperidine ring | Tetrahydropyridine ring |

| N-substituent | Methyl | Methyl |

| C2-substituent | Methyl carboxylate | Methyl carboxylate |

The key difference lies in the saturation of the six-membered ring. This seemingly minor change can significantly impact binding affinity and efficacy at acetylcholine receptors. It is plausible that Methyl 1-methylpiperidine-2-carboxylate could act as a modulator of cholinergic receptors, potentially with altered subtype selectivity or as an antagonist rather than an agonist.

Arecoline is a non-selective agonist at muscarinic receptors. Derivatives of arecoline have been explored for the treatment of Alzheimer's disease, leveraging their pro-cognitive effects. It is conceivable that Methyl 1-methylpiperidine-2-carboxylate could exhibit affinity for one or more of the five muscarinic receptor subtypes (M1-M5).

Arecoline also demonstrates activity at nicotinic receptors. The N-methylpiperidinium moiety is a known pharmacophore for nAChR antagonists. Therefore, it is plausible that Methyl 1-methylpiperidine-2-carboxylate could act as an antagonist at certain nAChR subtypes.

Other Potential CNS Targets

The piperidine scaffold is found in ligands for a variety of other central nervous system targets.

Various N-substituted piperidines have been shown to possess high affinity for sigma-1 (σ₁) receptors, which are implicated in a range of neurological disorders. Some 1-methylpiperidine derivatives have demonstrated high σ₁ receptor affinity and selectivity.

A radiolabeled analog of a 1-methylpiperidine-2-carboxamide derivative has been developed as a potent and selective inhibitor of the glycine transporter 1 (GlyT-1). This suggests that the 1-methylpiperidine-2-carboxylate scaffold could be a starting point for designing inhibitors of various neurotransmitter transporters.

Other Potential Activities

Piperidine derivatives have been investigated for a wide range of other biological activities, including:

-

Antimicrobial activity: Certain piperidine derivatives have shown antibacterial and antifungal properties.

-

Anticancer activity: Some piperidine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

Proposed Experimental Protocols

To elucidate the biological activity of Methyl 1-methylpiperidine-2-carboxylate, a systematic screening approach is recommended.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of Methyl 1-methylpiperidine-2-carboxylate for a panel of CNS receptors.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., M1-M5 mAChRs, various nAChR subtypes, σ₁ receptor, dopamine transporter, serotonin transporter) are prepared.

-

Radioligand Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with the receptor preparation and varying concentrations of Methyl 1-methylpiperidine-2-carboxylate.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 3: Recommended Primary In Vitro Binding Assay Panel

| Target Class | Specific Receptors | Radioligand |

| Muscarinic Receptors | M₁, M₂, M₃, M₄, M₅ | [³H]-NMS |

| Nicotinic Receptors | α₄β₂, α₇ | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin |

| Sigma Receptors | σ₁ | [³H]-(+)-Pentazocine |

| Monoamine Transporters | DAT, SERT, NET | [³H]-WIN 35,428, [³H]-Citalopram, [³H]-Nisoxetine |

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of Methyl 1-methylpiperidine-2-carboxylate at receptors where significant binding is observed.

Methodology (Example for G-protein coupled receptors like mAChRs):

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Second Messenger Assay: Changes in intracellular second messengers (e.g., calcium flux for Gq-coupled receptors, cAMP levels for Gs/Gi-coupled receptors) are measured in response to the test compound.

-

Agonist Mode: The ability of the compound to elicit a response on its own is measured to determine agonist activity (EC₅₀).

-

Antagonist Mode: The ability of the compound to inhibit the response of a known agonist is measured to determine antagonist activity (pA₂ or IC₅₀).

Antimicrobial and Cytotoxicity Assays

Objective: To assess the potential antimicrobial and cytotoxic effects of the compound.

Methodology:

-

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) is determined against a panel of representative bacteria and fungi using broth microdilution methods.

-

Cytotoxicity Assay: The effect of the compound on the viability of various cancer cell lines (e.g., using an MTT assay) is assessed to determine its cytotoxic potential (IC₅₀).

Mandatory Visualizations

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by Methyl 1-methylpiperidine-2-carboxylate, based on its structural similarity to cholinergic ligands.

Experimental Workflow

The following diagram outlines a logical workflow for the initial biological screening of Methyl 1-methylpiperidine-2-carboxylate.

Conclusion and Future Directions

While direct evidence for the biological activity of Methyl 1-methylpiperidine-2-carboxylate is currently lacking, its structural relationship to known neuroactive compounds, particularly cholinergic agents, provides a strong rationale for its investigation. The proposed experimental workflows offer a clear path to elucidating its potential pharmacological profile. Should this initial screening reveal significant activity, further studies, including in vivo models and structure-activity relationship (SAR) exploration, would be warranted to fully characterize its therapeutic potential. The exploration of such simple, yet potentially bioactive, chemical entities is a crucial endeavor in the ongoing quest for novel therapeutic agents.

An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, featuring prominently in the structures of numerous clinically approved drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties: the piperidine motif can confer aqueous solubility, act as a hydrogen bond acceptor, and its flexible chair-like conformation allows it to adapt to the steric and electronic demands of various biological targets.[4] This inherent "drug-likeness" has made it a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases, including those of the central nervous system (CNS), cancer, and infectious diseases.[1][4][5]

This technical guide focuses on a specific and highly valuable subset of this chemical class: Methyl 1-methylpiperidine-2-carboxylate and its derivatives and analogs. The core structure, characterized by a piperidine ring with a methyl group on the nitrogen (N-methylation) and a methyl ester at the 2-position, serves as a critical building block and a key pharmacophore in its own right. A notable analog is methylphenidate (Ritalin), a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), which underscores the therapeutic significance of this structural motif.[6][7][8]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, structure-activity relationships (SAR), and therapeutic applications of these compounds. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the molecular mechanisms that underpin their biological activity.

I. The Core Moiety: Methyl 1-methylpiperidine-2-carboxylate

Methyl 1-methylpiperidine-2-carboxylate (CAS 1690-74-0) is a foundational building block for creating more complex derivatives. Understanding its fundamental properties is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [9] |

| Molecular Weight | 157.21 g/mol | [9] |

| Appearance | Typically a light yellow liquid | |

| IUPAC Name | methyl 1-methylpiperidine-2-carboxylate | [9] |

The presence of a chiral center at the 2-position of the piperidine ring means that this molecule and its derivatives can exist as enantiomers.[7][8] This is a critical consideration in drug development, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.[7][10] The d-threo-enantiomer of methylphenidate, for instance, is responsible for its primary medicinal effects.[7]

II. Synthetic Strategies: Building the Piperidine Core and its Analogs

The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available for constructing the heterocyclic ring. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the reaction.

A. General Approaches to Piperidine Ring Synthesis

The formation of the piperidine ring can be achieved through various intra- and intermolecular reactions.[2] Key strategies include:

-

Hydrogenation of Pyridine Derivatives: This is a common and efficient method for producing piperidines.[2] Catalytic hydrogenation using transition metals like palladium, platinum, or ruthenium can effectively reduce the aromatic pyridine ring to a saturated piperidine.[2] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly with substituted pyridines.[2]

-

Reductive Amination: This powerful C-N bond-forming reaction can be used to construct the piperidine ring through the cyclization of suitable amino-aldehyde or amino-ketone precursors.[2]

-

Annulation Reactions: These involve the formation of the piperidine ring by combining smaller fragments, such as in [5+1], [4+2], and [3+3] cycloadditions.[2]

-

Alkene Cyclization: Intramolecular reactions of alkenes, such as oxidative amination, can be catalyzed by metals like gold to form substituted piperidines.[2]

B. Synthesis of Methyl 1-methylpiperidine-2-carboxylate and its Precursors

Specific routes to Methyl 1-methylpiperidine-2-carboxylate often start from commercially available precursors like picolinic acid or piperidine-2-carboxylic acid (pipecolinic acid).[11][12]

A common synthetic pathway involves the following conceptual steps:

Caption: General synthetic workflow for Methyl 1-methylpiperidine-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate (An Analogous Procedure)

Causality: This protocol for a structural isomer illustrates a common and effective method for esterifying a piperidine carboxylic acid, a key transformation in synthesizing the target molecule and its derivatives. The use of thionyl chloride is a standard method for converting a carboxylic acid to an acid chloride in situ, which then readily reacts with an alcohol (methanol in this case) to form the ester. Cooling the initial reaction is crucial to control the exothermic reaction between thionyl chloride and methanol.

-

Reaction Setup: A solution of 1-methylisonipecotic acid hydrochloride (1 mole) is dissolved in methanol (350 mL).[13]

-

Reagent Addition: The solution is cooled to -10°C using an ice-salt bath. Thionyl chloride (1.55 equivalents) is added dropwise while maintaining the temperature.[13]

-

Reaction Progression: After the addition is complete (approximately 1 hour), the cooling bath is removed, and the reaction temperature is allowed to rise to 40°C. The reaction is held at this temperature for 2 hours.[13]

-

Workup: The solution is neutralized to approximately pH 8 with sodium carbonate. The product is then extracted with methylene chloride.[13]

-

Isolation: The organic layer is dried and the solvent is evaporated to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.[13] An 87% yield has been reported for this procedure.[13]

III. Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of Methyl 1-methylpiperidine-2-carboxylate and its derivatives rely on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.[9][14] The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms and the stereochemistry of the piperidine ring.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.[9][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ester group.[15]

Chiral Separation: A Critical Analytical Challenge

Given the stereochemical complexity of these molecules, with two chiral centers in many analogs like methylphenidate, the separation and quantification of individual enantiomers and diastereomers is paramount for both research and clinical applications.[7][8][16]

Analytical techniques for chiral separation include:

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for analyzing chiral compounds that may be thermally labile.[7][17] It has been successfully used for the enantiomeric separation of methylphenidate and its metabolites.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Chiral LC-MS/MS methods have been developed for the sensitive and specific quantification of enantiomers in biological samples like blood.[18]

-

Capillary Electrophoresis (CE): CE, particularly with chiral selectors like cyclodextrins, is an effective method for separating the enantiomers and diastereomers of methylphenidate.[16]

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]

- 9. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. harvest.usask.ca [harvest.usask.ca]

- 11. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Separation of ritalin racemate and its by-product racemates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Guide to the Synthesis of Methyl 1-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methylpiperidine-2-carboxylate, a key building block in the synthesis of various pharmaceuticals and complex organic molecules, has garnered significant interest within the scientific community. Its piperidine scaffold is a prevalent motif in numerous biologically active compounds. This technical guide provides a comprehensive literature review of the primary synthetic routes for this valuable compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of Methyl 1-methylpiperidine-2-carboxylate can be broadly categorized into three main approaches:

-

Esterification of 1-methylpiperidine-2-carboxylic acid: This direct approach involves the conversion of the carboxylic acid to its corresponding methyl ester.

-

N-methylation of Methyl piperidine-2-carboxylate: This strategy begins with the ester of piperidine-2-carboxylic acid (pipecolic acid) and introduces the N-methyl group in a subsequent step.

-

Synthesis from Picolinic Acid: This route involves the reduction of the aromatic pyridine ring of picolinic acid to a piperidine ring, followed by N-methylation and esterification.

Each of these strategies offers distinct advantages and is suited for different starting material availability and scalability requirements.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic transformations, allowing for a clear comparison of different methodologies.

| Table 1: Esterification of 1-methylpiperidine-2-carboxylic acid | ||||

| Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Thionyl chloride, Methanol | Methanol | -10 to 40 | 3 hours | 87 (for 4-isomer) |

| Concentrated H₂SO₄ (catalyst), Methanol | Methanol | Reflux (approx. 65) | 45 minutes | Not specified |

| Table 2: N-methylation of Piperidine-2-carboxylic Acid Derivatives | |||||

| Substrate | Reagents | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

| Piperidine carboxylic acid xylidide hydrochloride | Paraformaldehyde, H₂ | 5% Pd/C | 10 | 100-110 | 92 |

| Piperidine | Alkyl halide | - | Atmospheric | Room Temperature | Not specified |

| Piperidine | Alkyl halide, K₂CO₃ | - | Atmospheric | Room Temperature | Not specified |

| Piperidine | Alkyl halide, NaH | - | Atmospheric | 0 to Room Temp. | Not specified |

| Table 3: Synthesis from Picolinic Acid Derivative | |||||

| Step | Substrate | Reagents | Catalyst | Pressure (atm) | Temperature (°C) |

| Hydrogenation | Picolinic acid-2,6-xylidide | H₂, HCl | 3% Pt/C | 10 | 90-100 |

| Reductive Methylation | Piperidine carboxylic acid xylidide HCl | Paraformaldehyde, H₂ | 5% Pd/C | 10 | 100-110 |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Protocol 1: Esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride (Model for 2-isomer)

This protocol describes the synthesis of the isomeric Methyl 1-methylpiperidine-4-carboxylate and can be adapted for the 2-carboxylate isomer.[1]

Materials:

-

1-methylisonipecotic acid hydrochloride (1-methylpiperidine-4-carboxylic acid hydrochloride)

-

Methanol

-

Thionyl chloride

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a round-bottom flask equipped with a stirrer.

-

The flask is cooled to -10°C using an ice-salt bath.

-

Thionyl chloride (112.8 mL) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.

-

After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40°C. The temperature is maintained at 40°C for 2 hours.

-

The solution is then cooled and the pH is adjusted to approximately 8 with the addition of sodium carbonate.

-

The product is extracted with methylene chloride.

-

The organic layer is dried and the solvent is evaporated to yield Methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Yield: 136.88 g (87%).[1]

Protocol 2: Catalytic Reductive Methylation of Piperidine-2-carboxylic acid-2,6-xylidide hydrochloride

This protocol details the N-methylation step following the hydrogenation of a picolinic acid derivative.[2]

Materials:

-

Piperidine carboxylic acid xylidide hydrochloride (from hydrogenation of picolinic acid derivative)

-

Paraformaldehyde

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Autoclave with stirrer

Procedure:

-

Following the hydrogenation of picolinic acid-2,6-xylidide, without filtering the hydrogenation catalyst (platinum on carbon), 3 parts by weight of a 5% palladium on carbon catalyst suspended in 40 parts by weight of ethanol is added to the autoclave.

-

10 parts by weight of paraformaldehyde are then added.

-

The methylation reaction is carried out at a hydrogen gas pressure of 10 atmospheres and a temperature of 100-110°C.

-

After the reaction is complete, the catalysts are filtered off.

-

The product, the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide, is isolated from the ethanol solution.

Yield: 92%.[2]

Protocol 3: Hydrogenation of Picolinic acid-2,6-xylidide

This protocol describes the initial step of reducing the pyridine ring.[2]

Materials:

-

Picolinic acid-2,6-xylidide

-

Ethanol (99%)

-

Hydrochloric acid (36%)

-

Carbon containing 3% platinum (Pt/C) catalyst

-

Hydrogen gas

-

Autoclave with stirrer

Procedure:

-

68 parts by weight of picolinic acid-2,6-xylidide, 275 parts by weight of 99% ethanol, and 31 parts by weight of 36% hydrochloric acid are charged into an autoclave with a stirrer.

-

1 part by weight of a carbon catalyst containing 3% platinum is added.

-

The hydrogenation is carried out at a hydrogen gas pressure of 10 atmospheres and a temperature of 90-100°C for approximately 2 hours.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic strategies.

Caption: Esterification of 1-methylpiperidine-2-carboxylic acid.

Caption: N-methylation of Methyl piperidine-2-carboxylate.

Caption: Synthesis from a Picolinic Acid Derivative.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 1-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpiperidine-2-carboxylate, a substituted piperidine derivative, is a valuable intermediate in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, focusing on its reactivity and stability. This document details the anticipated reactivity of its constituent functional groups—a tertiary amine and a methyl ester—and outlines its stability profile under various conditions. Experimental protocols for key transformations and stability assessments are provided to support further research and application in drug development.

Chemical and Physical Properties

Methyl 1-methylpiperidine-2-carboxylate is a light yellow liquid with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol .[1] Its structure comprises a piperidine ring N-methylated at position 1 and substituted with a methyl carboxylate group at position 2.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 1690-74-0 | [1] |

| Appearance | Light yellow liquid |

Core Reactivity Profile

The reactivity of Methyl 1-methylpiperidine-2-carboxylate is governed by the interplay of its two primary functional groups: the tertiary amine within the piperidine ring and the methyl ester at the 2-position.

Tertiary Amine Reactivity

The nitrogen atom in the 1-methylpiperidine moiety possesses a lone pair of electrons, rendering it basic and nucleophilic.[2]

-

Basicity: As a tertiary amine, the nitrogen can be protonated by acids to form a quaternary ammonium salt. The basicity is influenced by the electronic effects of the substituents.

-

Nucleophilicity: The lone pair of electrons on the nitrogen allows it to act as a nucleophile, attacking electrophilic centers. This is a key reaction in the synthesis of more complex molecules.

-

Oxidation: The tertiary amine can be oxidized to form an N-oxide. Studies on N-methylpiperidine have shown that oxidation with peroxides can occur, with the stereochemistry of the product being influenced by the conformation of the piperidine ring.

Methyl Ester Reactivity

The methyl ester group is susceptible to nucleophilic acyl substitution reactions.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-methylpiperidine-2-carboxylic acid, under either acidic or basic conditions.[3][4][5] Basic hydrolysis, also known as saponification, is typically irreversible and is often preferred for preparative purposes.[5]

-

Aminolysis: The ester can react with primary or secondary amines to form the corresponding amide. This reaction proceeds via a nucleophilic addition-elimination mechanism.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-methylpiperidin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Stability Profile

The stability of Methyl 1-methylpiperidine-2-carboxylate is a critical consideration for its storage and handling.

-

pH Stability: The compound is expected to be most stable under neutral to slightly acidic conditions. In strongly acidic or basic solutions, hydrolysis of the ester is likely to occur, especially upon heating.

-

Thermal Stability: While specific data is unavailable, N-methylpiperidine is stable under normal temperatures and pressures but should be kept away from high temperatures and sources of ignition.[6] Similar precautions should be taken with its derivatives.

-

Oxidative Stability: The tertiary amine is susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.

Experimental Protocols

The following are detailed methodologies for key experiments related to the reactivity and stability of Methyl 1-methylpiperidine-2-carboxylate.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

Objective: To hydrolyze the methyl ester to its corresponding carboxylic acid.

Materials:

-

Methyl 1-methylpiperidine-2-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar and magnetic stirrer

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of Methyl 1-methylpiperidine-2-carboxylate in an excess of aqueous sodium hydroxide solution.

-

Add a stir bar and fit the flask with a reflux condenser.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization or chromatography.

Protocol for Reductive Amination to Synthesize a Tertiary Amine

Objective: To demonstrate the nucleophilicity of a secondary amine in forming a tertiary amine, a reaction analogous to the synthesis of the title compound.

Materials:

-

A secondary amine (e.g., piperidine)

-

An aldehyde or ketone (e.g., formaldehyde or acetone)

-

A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanobohydride)

-

Anhydrous aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran)

-

Round-bottom flask

-

Stir bar and magnetic stirrer

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the secondary amine and the carbonyl compound in the anhydrous solvent.

-

Add the reducing agent portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the tertiary amine.

Visualizing Reaction Pathways and Workflows

General Signaling Pathway for Ester Hydrolysis

Caption: General mechanism of ester hydrolysis.

Experimental Workflow for Saponification

Caption: Workflow for the saponification of an ester.

Conclusion

Methyl 1-methylpiperidine-2-carboxylate is a molecule with two key reactive centers that dictate its chemical behavior. The tertiary amine provides a site for protonation, nucleophilic attack, and oxidation, while the methyl ester is susceptible to hydrolysis, aminolysis, and reduction. Its stability is compromised by strong acidic or basic conditions, which promote ester hydrolysis, and by the presence of strong oxidizing agents. The provided experimental protocols offer a foundation for further investigation into the specific reactivity and for the application of this compound in the synthesis of novel chemical entities for drug discovery and development. A thorough understanding of these properties is essential for its effective use in research and industry.

References

physical and chemical properties of Methyl 1-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpiperidine-2-carboxylate (CAS No. 1690-74-0) is a substituted piperidine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and other biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity and potential biological significance. The information is presented to support researchers and professionals in drug discovery and development in leveraging the unique structural and chemical attributes of this compound.

Core Physical and Chemical Properties

Methyl 1-methylpiperidine-2-carboxylate is typically a light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, combining both experimental and computed data to offer a thorough profile.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1690-74-0 | PubChem[2] |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 157.21 g/mol | PubChem[2] |

| Physical Description | Light yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Boiling Point | Data not available for this specific isomer. The related N-methylpiperidine has a boiling point of 106-107 °C. | |

| Density | Data not available for this specific isomer. The related N-methylpiperidine has a density of 0.816 g/mL at 25 °C. | |

| Solubility | Expected to be soluble in organic solvents. The related methyl piperidine-4-carboxylate is slightly soluble in water.[3] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 1.1 | PubChem[2][4] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[2][4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Experimental Protocols

Synthesis Workflow

The proposed synthesis involves the N-methylation of piperidine-2-carboxylic acid (pipecolic acid) to yield 1-methylpiperidine-2-carboxylic acid, followed by the esterification of the carboxylic acid with methanol to produce the target compound.

Step 1: Synthesis of 1-Methylpiperidine-2-carboxylic Acid

This procedure is based on the well-established Eschweiler-Clarke reaction for the methylation of amines.

Materials:

-

Piperidine-2-carboxylic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a minimal amount of water.

-

Add an excess of aqueous formaldehyde, followed by an excess of formic acid.

-

Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid.

-

Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt.

-

Dissolve the crude salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 7.

-

The aqueous solution can then be used directly in the next step or the product can be isolated, though direct use is often more efficient.

Step 2: Synthesis of Methyl 1-methylpiperidine-2-carboxylate

This procedure follows the principles of Fischer esterification.

Materials:

-

1-Methylpiperidine-2-carboxylic acid (from Step 1)

-

Methanol (anhydrous)

-

Thionyl chloride or concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 1-methylpiperidine-2-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride or concentrated sulfuric acid as a catalyst. A detailed synthesis of the related methyl 1-methylpiperidine-4-carboxylate uses thionyl chloride.[5]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1-methylpiperidine-2-carboxylate.

Purification and Analysis

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Analysis: The identity and purity of the final product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Spectral data for related compounds can be found in the literature.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing the purity of the compound.[2] A common method for the analysis of fatty acid methyl esters involves GC-MS.[6][7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch.

Chemical Reactivity and Biological Significance

Chemical Reactivity

Methyl 1-methylpiperidine-2-carboxylate possesses two primary reactive centers: the tertiary amine and the methyl ester.

-

Tertiary Amine: The nitrogen atom is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in certain reactions. The N-methylpiperidine moiety is a common building block in the synthesis of pharmaceuticals.

-

Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The ester can be reduced to the corresponding primary alcohol or converted to an amide by reaction with an amine.

Biological Significance and Potential Applications

While specific studies on the biological activity of Methyl 1-methylpiperidine-2-carboxylate are limited, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. Piperidine derivatives have shown a wide range of pharmacological activities, including analgesic, and antidiabetic properties.[3][10][11]

The N-methylpiperidine moiety, in particular, is found in compounds targeting the central nervous system. The presence of the methyl ester at the 2-position provides a handle for further chemical modification, making this compound a valuable starting material for the synthesis of novel drug candidates. Its structural similarity to N-methyl-pipecolic acid suggests potential roles in metabolic pathways or as a precursor for the synthesis of enzyme inhibitors or receptor ligands.

Conclusion

Methyl 1-methylpiperidine-2-carboxylate is a compound of significant interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its known properties and a plausible, well-grounded experimental approach for its synthesis and characterization. The versatile reactivity of its functional groups, combined with the prevalence of the piperidine core in pharmaceuticals, underscores its potential as a valuable intermediate in the development of new therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

- 1. US2852519A - Method for producing esters of heterocyclic nitrogen carboxylic acids - Google Patents [patents.google.com]

- 2. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. fiveable.me [fiveable.me]

- 5. prepchem.com [prepchem.com]

- 6. agilent.com [agilent.com]

- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpiperidine-2-carboxylate, a substituted piperidine derivative, has emerged as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and extensive spectroscopic data are presented to aid researchers in their synthetic endeavors. Furthermore, this guide illustrates a general synthetic workflow, offering a practical reference for laboratory applications.

Introduction: The Piperidine Scaffold and its Significance

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for diverse biological activities. The history of piperidine chemistry is rich, dating back to 1850 when it was first isolated from piperine, the pungent compound in black pepper. The subsequent synthesis of the piperidine alkaloid coniine in 1886 marked a significant milestone in synthetic organic chemistry.

Methyl 1-methylpiperidine-2-carboxylate, as a derivative of pipecolic acid (piperidine-2-carboxylic acid), belongs to this important class of compounds. Its structure, featuring a methylated nitrogen and a methyl ester at the 2-position, makes it a versatile intermediate for further chemical modifications.

Discovery and History

It is highly probable that Methyl 1-methylpiperidine-2-carboxylate was first synthesized as an intermediate in the course of academic or industrial research focused on the synthesis of more complex molecules, rather than as a primary research target itself. Common synthetic routes to this compound involve the N-methylation of piperidine-2-carboxylic acid (pipecolic acid) derivatives followed by esterification, or the reduction of picolinic acid derivatives with subsequent methylation and esterification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 1-methylpiperidine-2-carboxylate is provided in the table below.

| Property | Value |

| CAS Number | 1690-74-0[1] |

| Molecular Formula | C₈H₁₅NO₂[1] |

| Molecular Weight | 157.21 g/mol [1] |

| Appearance | Typically a light yellow liquid |

| IUPAC Name | methyl 1-methylpiperidine-2-carboxylate[1] |

Spectroscopic Data

The structural characterization of Methyl 1-methylpiperidine-2-carboxylate is confirmed by various spectroscopic techniques. A summary of the available data is presented below.

| Spectroscopic Technique | Data |

| ¹H NMR | Data available through spectral databases.[1] |

| ¹³C NMR | Data available through spectral databases.[1] |

| Mass Spectrometry (GC-MS) | Data available through spectral databases.[1] |

| Infrared (IR) Spectroscopy | Data available for related compounds. |

Note: Specific peak assignments and coupling constants can be accessed through the referenced spectral databases.

Synthesis and Experimental Protocols

Several synthetic routes to Methyl 1-methylpiperidine-2-carboxylate have been reported. A common and illustrative method involves the esterification of N-methylpipecolic acid. Below is a detailed, representative experimental protocol for a similar transformation, the synthesis of the regioisomeric Methyl 1-methylpiperidine-4-carboxylate, which can be adapted for the synthesis of the 2-carboxylate isomer.[2]

5.1. Representative Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate [2]

Materials:

-

1-methylisonipecotic acid hydrochloride (1-methylpiperidine-4-carboxylic acid hydrochloride)

-

Methanol

-

Thionyl chloride

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

Procedure:

-

A solution of 1-methylisonipecotic acid hydrochloride (1 mole equivalent) in methanol (8 mole equivalents) is prepared in a suitable reaction vessel equipped with a stirrer.

-

The solution is cooled to -10 °C using an ice-salt bath.

-

Thionyl chloride (1.55 mole equivalents) is added dropwise to the stirred and cooled solution over a period of 1 hour.

-

After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40 °C.

-

The reaction is maintained at 40 °C for 2 hours.

-

The solution is then carefully brought to a pH of approximately 8 by the addition of sodium carbonate.

-

The product is extracted with methylene chloride.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by evaporation to yield Methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Note: This protocol is for the 4-carboxylate isomer and serves as a general guideline. Reaction conditions for the 2-carboxylate isomer may need to be optimized.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of Methyl 1-methylpiperidine-2-carboxylate starting from pipecolic acid.

References

Methodological & Application

Application Notes and Protocols for Methyl 1-methylpiperidine-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-2-carboxylate (CAS No. 1690-74-0) is a versatile heterocyclic building block in organic synthesis.[1] Its structure, featuring a chiral center at the 2-position of the N-methylated piperidine ring and a reactive methyl ester, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. This document provides detailed application notes and experimental protocols for the use of Methyl 1-methylpiperidine-2-carboxylate in key synthetic transformations.

Chemical Information:

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 1690-74-0 |

| Appearance | Light yellow liquid |

| Purity | Typically ≥98% |

Key Applications in Organic Synthesis

Methyl 1-methylpiperidine-2-carboxylate serves as a key intermediate in the synthesis of pharmaceuticals, particularly local anesthetics and analogs of biologically active alkaloids. Its utility stems from the ability to undergo transformations at the ester functionality and the potential for reactions at the α-carbon to the ester.

Synthesis of Local Anesthetics: Mepivacaine Precursor

Methyl 1-methylpiperidine-2-carboxylate is a direct precursor to the local anesthetic Mepivacaine. The synthesis involves the amidation of the methyl ester with 2,6-dimethylaniline.

Reaction Scheme:

Caption: Synthesis of Mepivacaine from Methyl 1-methylpiperidine-2-carboxylate.

Experimental Protocol: Synthesis of N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide (Mepivacaine)

This protocol is adapted from the general principles of amide formation from esters and anilines.

-

Materials:

-

Methyl 1-methylpiperidine-2-carboxylate (1.0 eq)

-

2,6-Dimethylaniline (1.2 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or other strong, non-nucleophilic base (1.5 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2,6-dimethylaniline in anhydrous toluene at 0 °C, add the strong base portionwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Methyl 1-methylpiperidine-2-carboxylate in anhydrous toluene dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Mepivacaine.

-

Quantitative Data for Amidation:

| Reactant 1 | Reactant 2 | Product | Reagents/Conditions | Yield |

| Methyl 1-methylpiperidine-2-carboxylate | 2,6-Dimethylaniline | Mepivacaine | NaHMDS, Toluene, Reflux | High |